methyl 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoate
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Overview
Description
methyl 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoate is a natural product found in Artemisia annua with data available.
Scientific Research Applications
Structural Analysis and Molecular Conformation
- Corymbolone, a compound structurally related to methyl 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoate, exhibits a unique molecular structure with edge-shared six-membered rings and hydroxy-carbonyl interactions forming supramolecular helical chains (Burrett, Taylor, & Tiekink, 2014).
Intramolecular Carbocyclization
- This compound undergoes intramolecular carbocyclization under specific conditions, demonstrating its potential in organic synthesis and the formation of complex molecular structures (Gimazetdinov, Al’mukhametov, Spirikhin, & Miftakhov, 2017).
Synthetic Applications in Prostanoids
- The compound has been utilized in the synthesis of prostanoid building blocks, showcasing its role in the creation of biologically active molecules (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).
Palladium-Catalyzed Enantiodistinctive Reactions
- Methyl 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoate can participate in palladium-catalyzed enantiodistinctive reactions, important for asymmetric synthesis in medicinal chemistry (Daimon, Ogawa, Itagaki, & Shimizu, 2004).
Molecular Docking and Antimicrobial Activities
- This compound has potential in drug discovery, as indicated by studies involving molecular docking and evaluation of its antimicrobial activities (Sridhara, Reddy, Keshavayya, Ambika, Gopinath, Bose, Goud, & Peethambar, 2011).
properties
CAS RN |
82869-24-7 |
---|---|
Product Name |
methyl 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoate |
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
methyl 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoate |
InChI |
InChI=1S/C16H24O2/c1-10-5-7-13-11(2)6-8-14(15(13)9-10)12(3)16(17)18-4/h9,11,13-15H,3,5-8H2,1-2,4H3/t11-,13+,14+,15+/m1/s1 |
InChI Key |
AOBAHYLCIGMCHX-UNQGMJICSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C(=O)OC |
SMILES |
CC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)OC |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)OC |
synonyms |
methyl artemisinate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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